REACTION_SMILES
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[CH3:29][C:30]#[N:31].[OH:1][C:2](=[O:3])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][Br:9].[c:10]1([P:16]([c:17]2[cH:18][cH:19][cH:20][cH:21][cH:22]2)[c:23]2[cH:24][cH:25][cH:26][cH:27][cH:28]2)[cH:11][cH:12][cH:13][cH:14][cH:15]1>>[Br-:9].[OH:1][C:2](=[O:3])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][P+:16]([c:10]1[cH:11][cH:12][cH:13][cH:14][cH:15]1)([c:17]1[cH:18][cH:19][cH:20][cH:21][cH:22]1)[c:23]1[cH:24][cH:25][cH:26][cH:27][cH:28]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)CCCCCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc(P(c2ccccc2)c2ccccc2)cc1
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Name
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Type
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product
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Smiles
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[Br-]
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Name
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Type
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product
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Smiles
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O=C(O)CCCCC[P+](c1ccccc1)(c1ccccc1)c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |